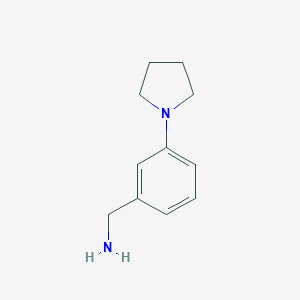

(3-Pyrrolidin-1-ylphenyl)methylamine

Vue d'ensemble

Description

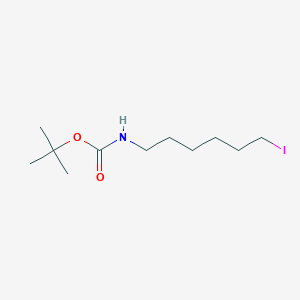

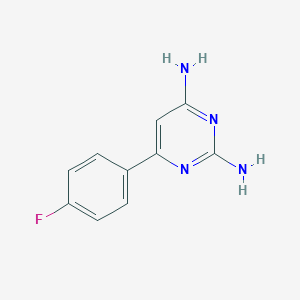

(3-Pyrrolidin-1-ylphenyl)methylamine , also known as Pyrrolidine-phenylmethylamine , is a nitrogen-containing organic compound. Its chemical formula is C₁₀H₁₄N₂ . The compound features a pyrrolidine ring fused to a phenyl group, with an amino group attached to the pyrrolidine nitrogen. This structural motif makes it an interesting scaffold for drug discovery due to its versatility and potential biological activity .

Synthesis Analysis

- Functionalization : Preformed pyrrolidine rings, such as proline derivatives, can be further modified. Functional groups are introduced to enhance biological activity and selectivity .

Molecular Structure Analysis

- The spatial arrangement of substituents around the stereogenic carbons significantly influences biological activity .

Chemical Reactions Analysis

- Ring Modifications : The pyrrolidine ring can be modified to explore structure–activity relationships (SAR) .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Drug Discovery

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Organic Synthesis

“(3-Pyrrolidin-1-ylphenyl)methylamine” is used in organic synthesis due to its unique properties and reactivity. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.

Microwave-Assisted Organic Synthesis (MAOS)

The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased . This method is also supportive of the new era of green chemistry .

Stereogenicity Studies

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . This compound can be used to study how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Structure-Activity Relationship (SAR) Studies

This compound can be used in structure-activity relationship (SAR) studies . SAR is a method used in medicinal chemistry to understand the effect of the structure of a drug molecule on its biological activity.

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

One study suggested that a compound with a pyrrolidine-2-one scaffold might bind to the podophyllotoxin pocket of the protein gamma tubulin . This could potentially be a mechanism of action underlying its biological activity.

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence various biological pathways due to their versatile nature .

Result of Action

The presence of the pyrrolidine ring in the compound suggests that it may have significant biological activity .

Propriétés

IUPAC Name |

(3-pyrrolidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTWTBYGOKOWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428144 | |

| Record name | (3-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Pyrrolidin-1-ylphenyl)methylamine | |

CAS RN |

175696-70-5 | |

| Record name | (3-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)

![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)

![(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B60723.png)

![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)